4-Chloro-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane
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Overview
Description
4-Chloro-1-(iodomethyl)-2-oxabicyclo[211]hexane is a unique bicyclic compound that features a chlorine and iodine atom attached to a bicyclic hexane structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane typically involves the use of photochemistry. One efficient method involves the [2+2] cycloaddition of alkenes, which can be readily derivatized with numerous transformations . This approach allows for the construction of the bicyclic structure with high efficiency and broad substrate scope .
Industrial Production Methods: While specific industrial production methods for 4-Chloro-1-(iodomethyl)-2-oxabicyclo[21These reactions are typically carried out in specialized reactors that allow for precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane undergoes various types of chemical reactions, including substitution and cycloaddition reactions. The presence of halogen atoms makes it reactive towards nucleophiles and electrophiles .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include organometallic reagents, halogenating agents, and catalysts such as copper(I) and secondary amines . These reactions are typically carried out under controlled conditions to ensure selectivity and high yield.
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can lead to the formation of various substituted bicyclic compounds, while cycloaddition reactions can result in the formation of more complex polycyclic structures .
Scientific Research Applications
4-Chloro-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane has several applications in scientific research. It is used as a building block in organic synthesis due to its unique reactivity and structural properties . In medicinal chemistry, it serves as a scaffold for the development of bioactive compounds . Additionally, it is used in the study of reaction mechanisms and the development of new synthetic methodologies .
Mechanism of Action
The mechanism of action of 4-Chloro-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane involves its reactivity towards various nucleophiles and electrophiles. The presence of halogen atoms makes it a versatile intermediate in organic synthesis, allowing for the formation of various products through substitution and cycloaddition reactions . The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
4-Chloro-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane can be compared to other bicyclic compounds such as bicyclo[2.2.1]heptane and bicyclo[3.1.0]hexane . These compounds share similar structural features but differ in their reactivity and applications. For example, bicyclo[2.2.1]heptane is commonly used in the synthesis of natural products, while bicyclo[3.1.0]hexane is used in the development of chiral building blocks . The unique combination of chlorine and iodine atoms in this compound makes it distinct from these other compounds .
Biological Activity
4-Chloro-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane is a compound belonging to the bicyclic class of organic molecules, specifically characterized by its unique oxabicyclo structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a bioisostere of more traditional pharmacophores.
- Molecular Formula : C7H10ClI0
- Molecular Weight : 238.06 g/mol
- CAS Number : 2167041-68-9
Synthesis and Derivatives
The synthesis of this compound typically involves iodocyclization reactions, which allow for the incorporation of iodine into the bicyclic framework. This compound can be transformed into various derivatives that may exhibit enhanced biological properties, making it a versatile building block in drug design .
Medicinal Chemistry Applications
Research has indicated that compounds within the oxabicyclo[2.1.1]hexane family can serve as bioisosteres for aromatic rings, which are common in many pharmaceutical agents. This structural modification can lead to improved pharmacokinetic profiles and reduced toxicity .
Case Studies and Research Findings
- Bioisosteric Replacement : In a study exploring the incorporation of 2-oxabicyclo[2.1.1]hexanes into drug structures, it was found that these compounds maintained similar biological activity to their aromatic counterparts while offering advantages in solubility and metabolic stability .
- Antimicrobial Activity : Preliminary assays have shown that derivatives of this compound possess antimicrobial properties, indicating potential use in treating infections caused by resistant strains of bacteria .
- Neuropharmacological Effects : Some derivatives have been tested for neuropharmacological effects, suggesting they may influence neurotransmitter systems, although further studies are required to elucidate these mechanisms .
Data Table: Biological Activity of Derivatives
The mechanisms through which this compound exerts its biological effects are not fully understood but may involve:
- Modulation of enzyme activity.
- Interaction with specific receptors in the central nervous system.
- Alteration of membrane permeability in microbial cells.
Properties
Molecular Formula |
C6H8ClIO |
---|---|
Molecular Weight |
258.48 g/mol |
IUPAC Name |
4-chloro-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane |
InChI |
InChI=1S/C6H8ClIO/c7-5-1-6(2-5,3-8)9-4-5/h1-4H2 |
InChI Key |
WFXACPZNBQREQB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(OC2)CI)Cl |
Origin of Product |
United States |
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